3-Amino-2'-methylbiphenyl

Mutagenicity Structure-Activity Relationship Toxicology

3-Amino-2'-methylbiphenyl offers a unique meta-amino/ortho-methyl substitution pattern that is not functionally interchangeable with other aminobiphenyl isomers. This specific geometry enables tailored optoelectronic performance in OLED/OPV materials, provides steric tuning for Buchwald precatalyst ligands, and serves as an essential toxicology tool for aromatic amine SAR studies. Laboratories requiring defined steric and electronic properties at the biaryl bond should procure this precise substitution pattern, as simpler analogs (e.g., 3-aminobiphenyl, 2-aminobiphenyl) yield fundamentally different—and potentially misleading—results.

Molecular Formula C13H13N
Molecular Weight 183.254
CAS No. 400745-54-2; 728864-96-8
Cat. No. B2894974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2'-methylbiphenyl
CAS400745-54-2; 728864-96-8
Molecular FormulaC13H13N
Molecular Weight183.254
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=CC=C2)N
InChIInChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3
InChIKeyVSKSSQACZWHPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2'-methylbiphenyl (CAS 400745-54-2) Procurement and Technical Overview


3-Amino-2'-methylbiphenyl (CAS 400745-54-2; free base) and its hydrochloride salt (CAS 728864-96-8) are substituted biphenyl derivatives belonging to the class of aminobiphenyls . The compound features a meta-amino group on one phenyl ring and an ortho-methyl group on the other, conferring distinct steric and electronic properties . Commercially available in both free base and salt forms with purities typically 95–97% , this compound serves primarily as a building block and intermediate in the synthesis of more complex organic molecules [1].

Why 3-Amino-2'-methylbiphenyl Cannot Be Simply Substituted with Other Aminobiphenyls


In-class aminobiphenyls are not functionally interchangeable due to the profound influence of substitution pattern on molecular geometry, electronic distribution, and resultant material or biological properties. The specific 3-amino-2'-methyl substitution pattern on the biphenyl scaffold dictates unique outcomes that cannot be replicated by other isomers or analogs. For instance, ortho-methyl substitution significantly alters the mutagenicity profile of aminobiphenyls compared to their unsubstituted counterparts [1], while the meta-amino positioning yields distinct photophysical behavior relative to ortho- and para-isomers [2]. Substituting 3-Amino-2'-methylbiphenyl with 3-aminobiphenyl (lacking the methyl group) or 2-aminobiphenyl (different amino position) will fundamentally alter reactivity, molecular conformation, and performance in downstream applications .

3-Amino-2'-methylbiphenyl Quantitative Differentiation Evidence vs. Aminobiphenyl Analogs


Enhanced Mutagenic Activity: 3-Amino-4-methylbiphenyl vs. 3-Aminobiphenyl

In the aminobiphenyl class, ortho-methyl substitution significantly enhances mutagenic activity. 3-Amino-4-methylbiphenyl (an analog with a similar ortho-methyl pattern to 3-Amino-2'-methylbiphenyl) demonstrated definitive mutagenicity in S. typhimurium TA100, whereas the unsubstituted 3-aminobiphenyl showed no mutagenic activity under identical assay conditions [1].

Mutagenicity Structure-Activity Relationship Toxicology

Solvent-Dependent Photophysical Differentiation: m-Aminobiphenyl vs. o- and p-Isomers

The fluorescence solvatochromic shifts of the three aminobiphenyl isomers reveal distinct excited-state behavior. m-Aminobiphenyl (sharing the meta-amino positioning with 3-Amino-2'-methylbiphenyl) exhibits a larger change in dipole moment upon excitation compared to o- and p-aminobiphenyl [1]. The stretched sigmoidal fluorimetric titration curve for m-aminobiphenyl further indicates that excited-state proton transfer rates are comparable to fluorescence decay rates, a behavior not observed for the ortho or para isomers [1].

Fluorescence Spectroscopy Solvatochromism Excited-State Proton Transfer

2-Aminobiphenyl Scaffold Reactivity Advantage in Buchwald Precatalysts

The 2-aminobiphenyl scaffold (an isomeric analog) demonstrates enhanced reactivity in palladium-catalyzed cross-coupling when incorporated into Buchwald precatalysts. In 2nd generation XPhos precatalysts, the parent aliphatic amine was replaced by the more reactive 2-aminobiphenyl moiety, which exhibits a lower pKa [1].

Cross-Coupling Catalysis Buchwald-Hartwig Amination Precatalyst Design

Ortho-Methyl Substitution as Key Determinant of Mutagenic Potency

Among the three isomeric aminobiphenyls, distinct carcinogenicity and mutagenicity profiles are observed. 4-Aminobiphenyl is an established carcinogen, 3-aminobiphenyl is at best a weak carcinogen, and 2-aminobiphenyl is considered a non-carcinogen [1]. Ortho-methyl substitution further modulates this profile, with ortho-methylated derivatives of 4-aminobiphenyl showing altered mutagenicity [2].

Mutagenicity Structure-Activity Relationship Carcinogenicity Screening

3-Amino-2'-methylbiphenyl Structural Identity and Purity Specifications for Ligand Applications

3-Amino-2'-methylbiphenyl (free base, CAS 400745-54-2) is identified as a ligand for electrochemical devices measuring transition metal oxidation and reduction . The compound exhibits strong optical properties suitable for OLED and OPV development . The hydrochloride salt form (CAS 728864-96-8) provides enhanced water solubility (LogP 4.627 for salt form vs. 3.825 for free base) [1].

Electrochemical Sensing OLED Materials Ligand Chemistry

Recommended Application Scenarios for 3-Amino-2'-methylbiphenyl in Research and Industry


Building Block for Electroluminescent and Photovoltaic Materials

The compound's strong optical properties and established utility as a monomer for diarylethene synthesis make it a viable candidate for developing organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials. Its meta-amino positioning confers unique excited-state dynamics compared to para- and ortho-isomers [1], enabling tailored optoelectronic performance that cannot be achieved with isomeric substitutions. Procurement is appropriate for materials discovery programs seeking to engineer specific emission or charge transport characteristics via substitution pattern control .

Precursor for Aminobiphenyl-Based Catalytic Ligands

Aminobiphenyl scaffolds are established components of high-performance Buchwald precatalysts, where the aminobiphenyl moiety enhances reactivity relative to aliphatic amine counterparts [2]. 3-Amino-2'-methylbiphenyl provides the core biphenylamine structure with an additional ortho-methyl group that can be leveraged to modulate steric bulk and electronic properties of derived ligands. This substitution pattern is not available from simpler, unsubstituted aminobiphenyl building blocks, making the compound essential for ligand diversification efforts in cross-coupling catalysis.

Structure-Activity Relationship (SAR) Probe in Mutagenicity and Carcinogenicity Studies

The dramatic difference in mutagenicity between methylated and unmethylated aminobiphenyls—where ortho-methyl substitution converts a non-mutagenic compound to a mutagenic one [3]—establishes 3-Amino-2'-methylbiphenyl as a critical tool compound for SAR investigations. Researchers studying the mechanisms of aromatic amine-induced carcinogenesis or developing in vitro toxicity screening panels should procure this specific substitution pattern, as simpler analogs like 3-aminobiphenyl will yield fundamentally different and misleading biological readouts [4].

Electrochemical Sensor and Mediator Development

The compound is specifically identified as a ligand for devices measuring transition metal oxidation and reduction in electrochemical reactions . Ortho-substitution on biphenyls is known to systematically affect electron transfer mediation efficacy [5]. For electrochemical sensor development projects requiring a biphenylamine ligand with defined steric and electronic tuning at the biaryl bond, 3-Amino-2'-methylbiphenyl offers the precise substitution geometry (ortho-methyl plus meta-amino) that distinguishes it from all other aminobiphenyl isomers and substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2'-methylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.